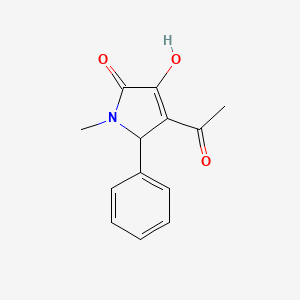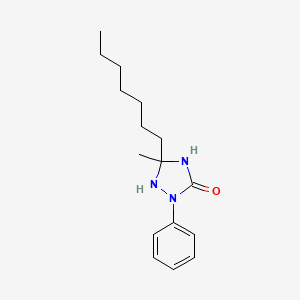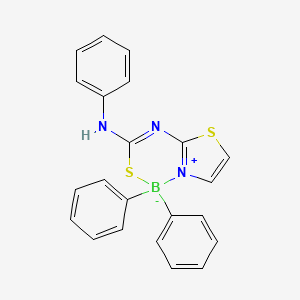
4-acetyl-3-hydroxy-1-methyl-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-acetyl-3-hydroxy-1-methyl-5-phenyl-1,5-dihydro-2H-pyrrol-2-one, also known as AHPP, is a synthetic compound that has been the subject of scientific research due to its potential applications in the field of medicine. In
Applications De Recherche Scientifique
4-acetyl-3-hydroxy-1-methyl-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential applications in the field of medicine, particularly in the treatment of cancer. Research has shown that 4-acetyl-3-hydroxy-1-methyl-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has anti-tumor activity and can inhibit the growth of cancer cells in vitro and in vivo. 4-acetyl-3-hydroxy-1-methyl-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has also been studied for its potential use as an anti-inflammatory agent and for its ability to inhibit the activity of certain enzymes involved in the development of Alzheimer's disease.
Mécanisme D'action
The mechanism of action of 4-acetyl-3-hydroxy-1-methyl-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cellular processes such as DNA replication and protein synthesis. 4-acetyl-3-hydroxy-1-methyl-5-phenyl-1,5-dihydro-2H-pyrrol-2-one may also inhibit the activity of certain signaling pathways involved in the development of cancer and other diseases.
Biochemical and Physiological Effects:
Studies have shown that 4-acetyl-3-hydroxy-1-methyl-5-phenyl-1,5-dihydro-2H-pyrrol-2-one can induce apoptosis, or programmed cell death, in cancer cells. 4-acetyl-3-hydroxy-1-methyl-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has also been shown to inhibit the activity of certain enzymes involved in inflammation and the development of Alzheimer's disease. Additionally, 4-acetyl-3-hydroxy-1-methyl-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been shown to have antioxidant activity and may help protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
4-acetyl-3-hydroxy-1-methyl-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has several advantages for lab experiments, including its stability and ease of synthesis. However, one limitation is that it can be difficult to obtain in large quantities, which can be a barrier to its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 4-acetyl-3-hydroxy-1-methyl-5-phenyl-1,5-dihydro-2H-pyrrol-2-one. One area of interest is its potential use in combination with other anti-cancer agents to enhance their effectiveness. Additionally, further research is needed to fully understand the mechanism of action of 4-acetyl-3-hydroxy-1-methyl-5-phenyl-1,5-dihydro-2H-pyrrol-2-one and its potential applications in the treatment of other diseases. Finally, research is needed to develop more efficient and cost-effective methods for synthesizing 4-acetyl-3-hydroxy-1-methyl-5-phenyl-1,5-dihydro-2H-pyrrol-2-one.
Méthodes De Synthèse
4-acetyl-3-hydroxy-1-methyl-5-phenyl-1,5-dihydro-2H-pyrrol-2-one can be synthesized using a variety of methods, including the reaction of 2,4-pentanedione with aniline and benzaldehyde in the presence of a base. The resulting product is then subjected to acid-catalyzed cyclization to form 4-acetyl-3-hydroxy-1-methyl-5-phenyl-1,5-dihydro-2H-pyrrol-2-one. Another method involves the reaction of 2,4-pentanedione with aniline and benzaldehyde in the presence of a reducing agent, followed by cyclization using an acid catalyst.
Propriétés
IUPAC Name |
3-acetyl-4-hydroxy-1-methyl-2-phenyl-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-8(15)10-11(9-6-4-3-5-7-9)14(2)13(17)12(10)16/h3-7,11,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOZYHBRZUQYQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 5-methyl-7-(2-pyridinyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5133085.png)



![2-chloro-5-{[(3-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B5133116.png)

![1-(1,3-benzodioxol-5-ylmethoxy)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5133126.png)

![5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5133144.png)
![ethyl 4-[(3-fluorophenyl)amino]-1-piperidinecarboxylate](/img/structure/B5133146.png)
![10-heptyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B5133149.png)
![4-chloro-N-(3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}propyl)benzenesulfonamide](/img/structure/B5133158.png)

![N,N'-[oxybis(4,1-phenylenethio-4,1-phenylene)]bis(N-acetylacetamide)](/img/structure/B5133182.png)